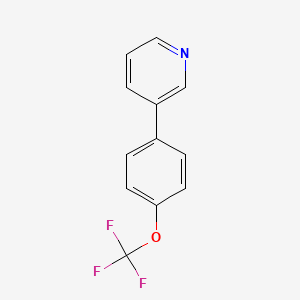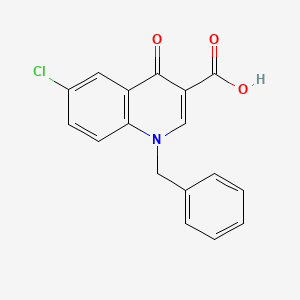
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate is a chemical compound that is widely used in organic synthesis. It is known for its role as a protecting group for amines, which is crucial in peptide synthesis and other organic reactions. The compound has the molecular formula C19H23NO3 and is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which provides stability and ease of removal under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate typically involves the protection of the amine group using the Fmoc group. One common method is to react 4-amino-butyraldehyde diethyl acetal with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetal group can be hydrolyzed under acidic conditions to yield the corresponding aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid in water.
Major Products Formed
Oxidation: 4-amino-butanoic acid.
Reduction: 4-amino-butanol.
Substitution: 4-amino-butyraldehyde.
Wissenschaftliche Forschungsanwendungen
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate involves the protection of the amine group through the formation of a stable Fmoc-carbamate. This protects the amine from unwanted reactions during synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to regenerate the free amine. The molecular targets and pathways involved are primarily related to the protection and deprotection of amines in synthetic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-4-amino-butyraldehyde diethyl acetal: Similar protecting group but uses a tert-butyloxycarbonyl (Boc) group instead of Fmoc.
N-Cbz-4-amino-butyraldehyde diethyl acetal: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate is unique due to the Fmoc group’s stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where the protection and deprotection steps need to be efficient and selective.
Eigenschaften
Molekularformel |
C23H29NO4 |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-(4,4-diethoxybutyl)carbamate |
InChI |
InChI=1S/C23H29NO4/c1-3-26-22(27-4-2)14-9-15-24-23(25)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,3-4,9,14-16H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
MDRBIPAFAPBYEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Methyl-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B8356050.png)






![[(2-Bromophenyl)-hydrazono]-cyanoacetic acid ethyl ester](/img/structure/B8356116.png)
